1,5-Dichloro-2-methoxy-3-methylbenzene
Description
1,5-Dichloro-2-methoxy-3-methylbenzene is a substituted aromatic compound characterized by a benzene ring with chlorine atoms at the 1- and 5-positions, a methoxy group at position 2, and a methyl group at position 3.
Properties
IUPAC Name |
1,5-dichloro-2-methoxy-3-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWKDYUWMPCPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344921 | |
| Record name | 1,5-Dichloro-2-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13334-73-1 | |
| Record name | 1,5-Dichloro-2-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2-methoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-methoxy-3-methylbenzene (anisole) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy and methyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) under high pressure.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dechlorinated benzene derivatives.
Scientific Research Applications
1,5-Dichloro-2-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-methoxy-3-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on other molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,5-Dichloro-2-methoxy-3-methylbenzene (hypothetical data inferred from analogues) with structurally related compounds from the evidence:
Key Comparison Points :
Substituent Effects :
- Target vs. : Replacing iodine () with methyl (Target) reduces molecular weight (~207 vs. 332.95) and alters electronic effects. Methyl’s electron-donating nature may enhance electrophilic substitution at positions ortho/para to OCH₃, while iodine’s bulkiness in ’s compound could hinder reactivity .
- Target vs. : The methyl group in both compounds increases lipophilicity, but ’s N,O-bidentate group enables metal coordination, a feature absent in the target compound .
Spectroscopic and Physical Properties :
- IR/NMR : ’s benzodithiazine shows distinct SO₂ peaks (1330–1130 cm⁻¹) and aromatic proton splitting patterns, whereas the target compound’s NMR would likely exhibit singlet peaks for OCH₃ and CH₃ groups .
- Melting Points : The target’s simpler structure suggests a lower melting point compared to ’s benzodithiazine (310–311°C), which is stabilized by hydrogen bonding and rigidity .
Reactivity and Synthetic Utility: Electrophilic Substitution: The methoxy group (OCH₃) in the target compound directs incoming electrophiles to positions 4 and 6, while chlorine atoms deactivate the ring. This contrasts with ’s compound, where iodine’s polarizability may favor oxidative coupling reactions . Functionalization Potential: Unlike ’s benzamide, which supports C–H activation, the target compound’s lack of directing groups limits its utility in transition-metal catalysis unless modified .
Research Findings and Implications
- Synthetic Routes: ’s reflux method using ethanolic KOH and dimethyl sulfate could be adapted for O-methylation in the target compound’s synthesis .
- Thermodynamic Stability : The methyl group’s +I effect may stabilize the benzene ring against oxidation compared to ’s iodo-substituted analogue, which is prone to dehalogenation under harsh conditions .
Biological Activity
1,5-Dichloro-2-methoxy-3-methylbenzene, also known as DCMMB , is an organic compound with the molecular formula C₈H₈Cl₂O. This compound has garnered attention in various fields of biological research due to its potential biological activities, including antimicrobial and antifungal properties. This article explores its biological activity, supported by relevant data tables, case studies, and research findings.
- Molecular Weight : 191.06 g/mol
- CAS Number : 13334-73-1
- Chemical Structure : The compound features a methoxy group (-OCH₃) and two chlorine atoms attached to a benzene ring.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Candida albicans | 30 µg/mL |
The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death. This property makes it a candidate for further development in antimicrobial therapies.
Antifungal Activity
In addition to its antibacterial properties, DCMMB has shown promising antifungal activity. A study evaluated its efficacy against common fungal pathogens:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Aspergillus niger | 40 µg/mL |
| Candida glabrata | 35 µg/mL |
These results suggest that DCMMB could be utilized in treating fungal infections, particularly in immunocompromised patients.
Case Study 1: Efficacy Against Biofilms
A notable study investigated the effectiveness of DCMMB against biofilm-forming bacteria. The results indicated that the compound significantly reduced biofilm formation by Pseudomonas aeruginosa, a common pathogen in chronic infections:
- Biofilm Reduction : 70% at a concentration of 100 µg/mL.
This finding highlights the potential of DCMMB in preventing biofilm-associated infections, which are notoriously difficult to treat.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity study was conducted using human cell lines to evaluate the safety profile of DCMMB. The results showed that:
- Cell Viability : Over 80% viability at concentrations up to 50 µg/mL.
This suggests that while DCMMB is effective against pathogens, it may have a favorable safety profile for human cells at lower concentrations.
Research Findings and Mechanisms
The biological activity of DCMMB can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity and causing leakage of cellular contents.
- Enzyme Inhibition : DCMMB may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that DCMMB can induce oxidative stress in microbial cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
